molecular formula C21H19FN2O3S B492839 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE CAS No. 690245-01-3

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE

Cat. No.: B492839
CAS No.: 690245-01-3
M. Wt: 398.5g/mol
InChI Key: KRHSIUIFKZWTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides and benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with the benzamide: The sulfonamide intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions could target the sulfonamide or amide groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways.

Medicine

Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while benzamides might interact with various receptors or enzymes in the body.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylbenzenesulfonamido)benzoic acid
  • N-(2-Fluorophenyl)benzamide
  • 4-(2,5-Dimethylbenzenesulfonamido)-N-phenylbenzamide

Uniqueness

The uniqueness of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-14-7-8-15(2)20(13-14)28(26,27)24-17-11-9-16(10-12-17)21(25)23-19-6-4-3-5-18(19)22/h3-13,24H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSIUIFKZWTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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